acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol
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Overview
Description
Acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol is a complex organic compound that features both acetic acid and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxybenzaldehyde and ethylene glycol.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe for studying biochemical pathways.
Industry: Could be used in the production of specialty chemicals.
Mechanism of Action
The mechanism by which acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, such as inhibiting or activating certain biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol: Lacks the (1S) stereochemistry.
Acetic acid;1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol: Lacks the chloro group.
Acetic acid;1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol: Lacks the methoxy group.
Uniqueness
The unique combination of the chloro and methoxy groups, along with the (1S) stereochemistry, gives acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
647026-54-8 |
---|---|
Molecular Formula |
C13H19ClO7 |
Molecular Weight |
322.74 g/mol |
IUPAC Name |
acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H11ClO3.2C2H4O2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;2*1-2(3)4/h2-4,8,11-12H,5H2,1H3;2*1H3,(H,3,4)/t8-;;/m1../s1 |
InChI Key |
XNDITTILWZFTJJ-YCBDHFTFSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.COC1=C(C=C(C=C1)[C@@H](CO)O)Cl |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC1=C(C=C(C=C1)C(CO)O)Cl |
Origin of Product |
United States |
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